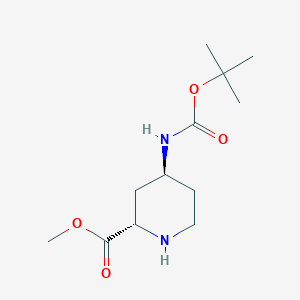

methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from simple piperidine derivatives. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with a total yield of 20.2% (Wang et al., 2015). Similar synthetic strategies are likely applicable to our compound of interest, emphasizing the importance of selecting appropriate starting materials and reaction conditions to achieve desired yields.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, reveals typical bond lengths and angles for piperazine-carboxylates, offering insights into the stereochemistry and conformations specific to these types of compounds (Mamat, Flemming, & Köckerling, 2012). Understanding the molecular structure is crucial for predicting reactivity and interaction with biological targets.

Chemical Reactions and Properties

Piperidine derivatives undergo a range of chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors showcases the functionalization of the piperidine nitrogen to achieve biological activity (Chonan et al., 2011). These reactions highlight the compound's role as a valuable intermediate in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

- Methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it plays a crucial role in the synthesis of Vandetanib, an anticancer drug, through a multi-step process involving acylation, sulfonation, and substitution (Wang et al., 2015).

- This compound is also significant in the synthesis of CP-690550, a potent protein kinase inhibitor. An asymmetric synthesis approach has been developed to produce key intermediates like this for potential industrial applications (Hao et al., 2011).

Organic Chemistry and Catalysis

- It finds applications in conjugate addition reactions, as demonstrated in the synthesis of 4-substituted piperidine-3-carboxylates. This involves the use of organomagnesium cuprates with N-methyl and N-tert-butoxycarbonyl guvacine derivatives, indicating its versatility in organic synthesis (Hellenbrand & Wanner, 2014).

- The compound also aids in the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, crucial for synthesizing amino acids like (2S,5R)-5-hydroxylysine, essential in collagen and other proteins (Marin et al., 2002).

Development of Novel Compounds

- In the realm of medicinal chemistry, the compound is utilized in the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, demonstrating its role in the development of new therapeutic agents (Chonan et al., 2011).

Propiedades

IUPAC Name |

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLGJWJSCISLPZ-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN[C@@H](C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)

![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)

![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)

![8-chloro-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2484396.png)

![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)